Chromomycin A4
Description
Chromomycin A4 is a tricyclic glycosylated polyketide belonging to the aureolic acid family of antibiotics. It is biosynthesized by Streptomyces griseus subsp. griseus and is structurally related to chromomycin A3, a well-studied antitumor and antibacterial agent . This compound (prethis compound, PC-A4) is a biosynthetic intermediate lacking the 4-O-methyl-d-oliose residue (sugar B) in its disaccharide chain, as identified through NMR comparisons with chromomycin A3 . Its molecular formula is C44H54O19, and it is produced via inactivation of glycosyltransferase genes (e.g., cmmGI and cmmGII), which disrupt the attachment of sugar moieties during biosynthesis . While this compound itself exhibits lower biological activity compared to chromomycin A3, its derivatives, such as 3A-O-acetyl-prethis compound (PC-A4C), demonstrate enhanced antitumor activity due to structural modifications like acetylation .
Structure
2D Structure
Properties
CAS No. |
7198-11-0 |
|---|---|
Molecular Formula |
C48H68O22 |
Molecular Weight |
997.0 g/mol |
IUPAC Name |
[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3 |
InChI Key |
GFNBGDMLFDVPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Genetic Engineering Strategies
The chromosomal deletion of cmmGI prevents the final glycosylation step required for chromomycin A3 maturation. Comparative HPLC analyses of wild-type and mutant strains confirm the absence of chromomycin A3 in C60GI, with this compound constituting over 60% of total polyketide derivatives. Complementation experiments restoring cmmGI expression revert the phenotype, validating the gene’s role in sugar B transfer.
Induction via Biosynthetic Precursors
Notably, this compound production in cmmGI mutants is enhanced by exogenous chromomycin A3 supplementation (2 μg/mL), which stimulates the biosynthetic machinery through feedback regulation. This induction strategy increases yields to 16.6 mg/L in R5A solid medium cultures, compared to undetectable levels in unsupplemented conditions.
Fermentation and Culture Conditions
Medium Composition and Growth Parameters
Optimal this compound synthesis occurs in R5A agar medium, containing glucose (10 g/L), yeast extract (5 g/L), and trace elements (MgCl₂, CaCl₂, FeSO₄). Cultures are incubated at 28°C for 7–10 days, with secondary metabolite production peaking during late stationary phase.
Role of Cation Supplements
Manganese (0.5 μM MnSO₄) and magnesium (2.0 μM MgSO₄) ions are critical for glycosyltransferase activity, as demonstrated by reduced this compound yields in ion-deficient media. These cations stabilize enzyme conformations necessary for early-stage glycosylation of the polyketide aglycone.
Isolation and Purification Techniques
Extraction and Preliminary Fractionation
Crude extracts from lyophilized cultures are subjected to ethyl acetate partitioning, followed by silica gel chromatography to remove polar contaminants. The this compound-enriched fraction is identified via UV-Vis spectroscopy (λₘₐₓ = 280 nm), characteristic of the tricyclic chromophore shared among aureolic acids.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC using a C18 reverse-phase column (gradient: 20–80% acetonitrile in 0.1% trifluoroacetic acid) resolves this compound (retention time = 14.2 min) from co-produced analogs like PC-A4B and PC-A4C. Final purity (>95%) is confirmed by analytical HPLC and mass spectrometry (MS) with m/z = 901.3 [M+H]⁺.
Structural Characterization and Comparative Analysis
NMR and MS Data
This compound’s structure (C₄₂H₆₀O₂₀) is defined by:
- Aglycone : Tricyclic premithramycinone core with hydroxyl groups at C-4 and C-12a.
- Glycosylation Pattern : A trisaccharide chain (d-olivosyl-d-olivosyl-l-axenosyl) at C-12a and a monosaccharide (d-olivosyl) at C-8.
- Modifications : Absence of 4-O-methyl-d-oliose (sugar B) and acetylation at 4A-OH of sugar A.
Biological Activity Profile
This compound exhibits reduced cytotoxicity compared to chromomycin A3, as shown in Table 1:
| Tumor Type | Cell Line | GI₅₀ (μM) Chromomycin A3 | GI₅₀ (μM) this compound |
|---|---|---|---|
| Prostate | DU-145 | 0.002 | 0.203 |
| Ovarian | IGROV | 0.002 | 0.245 |
| Breast | SK-BR-3 | 0.0039 | 0.435 |
GI₅₀: 50% growth inhibition concentration.
The 10–100-fold lower potency of this compound underscores the importance of sugar B and 4A-O-acetylation in DNA minor groove binding.
Challenges and Optimization Strategies
Byproduct Formation
Mutant strain C60GI co-produces Chromomycin A4B (2.73 mg/L) and A4C (7.5 mg/L), differing in acetylation patterns at sugar A. Gradient elution during HPLC mitigates cross-contamination, but process scalability remains limited by low yields.
Chemical Instability
This compound undergoes pH-dependent acetyl migration from 4A-OH to 3A-OH, forming A4B. Storage at -80°C in anhydrous DMSO stabilizes the compound for >6 months.
Chemical Reactions Analysis
Types of Reactions: 7-Methylolivomycin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of 7-Methylolivomycin D with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Anticancer Applications
Chromomycin A4 exhibits significant cytotoxicity against various cancer cell lines. Its mechanism primarily involves binding to DNA, specifically targeting the minor groove and exhibiting GC-base specificity. This interaction inhibits macromolecular biosynthesis, leading to cell death.
Cytotoxicity Studies
Recent studies have demonstrated that this compound shows potent activity against several cancer cell lines, including:
- HCT116 (human colon adenocarcinoma)
- MCF-7 (human breast carcinoma)
- PC-3M (human metastatic prostate cancer)
- 501-mel (human metastatic melanoma)
The inhibitory concentration mean (IC50) values for these cell lines range from 0.2 to 133 nM, indicating its potential as an effective anticancer agent .
Antibacterial Applications
This compound also demonstrates significant antibacterial properties, particularly against Gram-positive bacteria. It has been shown to be effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Activity Studies
In vitro studies have reported minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 - 0.25 |
| Enterococcus faecium | 0.03 - 0.5 |
| Enterococcus faecalis | 0.03 - 0.5 |
| Klebsiella pneumoniae | >128 |
| Escherichia coli | >128 |
These results indicate that while this compound is highly effective against certain pathogens, it shows limited activity against Gram-negative bacteria .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on this compound's effect on melanoma cells demonstrated that treatment led to alterations in cell cycle progression and increased expression of cyclins associated with G1 phase transition. This suggests that this compound can induce specific cell cycle arrest mechanisms in cancer cells .
- Case Study on Antibacterial Properties : Research involving a marine-derived Streptomyces strain highlighted the isolation of new chromomycin derivatives alongside this compound. These derivatives exhibited potent antibacterial effects against MRSA with MIC values significantly lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 7-Methylolivomycin D involves binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the disruption of essential cellular processes and ultimately results in cell death. The compound specifically targets the minor groove of DNA, forming stable complexes that prevent the binding of transcription factors and other regulatory proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromomycin A3
- Structural Features : Chromomycin A3 contains a trisaccharide chain (sugars D and E) and two acetyl groups at positions 4A and 4E, critical for DNA binding and biological activity .
- Biological Activity: Antibacterial: MIC of 2.5 µg/mL against Micrococcus luteus . Antitumor: IC₅₀ values in the nanomolar range against human tumor cell lines (e.g., RPMI-7951, SK-Mel-28) . Mechanism: Forms Mg²⁺-dependent dimers that bind GC-rich DNA regions, inhibiting replication and transcription .
- Clinical Limitations : Classified as a toxin due to high cytotoxicity, limiting its clinical utility .
Chromomycin A2
- Structural Features : Differs from A3 by an additional acetyl group at sugar A, enhancing DNA interaction .
- Biological Activity :
Chromomycin A9
- Structural Features : A newly identified derivative with a 4-O-propioyl group replacing the 4-O-acetyl substituent in sugar A .
- Biological Activity :
Mithramycin
- Structural Features : Shares the aureolic acid core but lacks acetyl groups and has distinct sugar modifications .
- Biological Activity :
Olivomycin I
- Structural Features : Similar core structure but optimized sugar decorations for reduced toxicity .
- Biological Activity :
Structural and Functional Data Tables
Table 1: Structural Comparison of Chromomycins
| Compound | Key Structural Features | Acetylation Sites | Sugar Modifications |
|---|---|---|---|
| Chromomycin A4 | Tricyclic aglycone; lacks sugar B | None | Disaccharide chain (sugars A, C) |
| Chromomycin A3 | Trisaccharide chain (sugars D, E); two acetyl | 4A, 4E | 4-O-methyl-d-oliose (sugar B) |
| Chromomycin A2 | Extra acetyl group at sugar A | 3A, 4A, 4E | Same as A3 |
| Chromomycin A9 | 4-O-propioyl group at sugar A | 4-O-propioyl | Ethyl group in sugar A |
Mechanistic Insights and Clinical Implications
- Role of Acetylation : Acetyl groups at sugars A and E in chromomycin A3 and its derivatives enhance DNA-binding specificity by forming hydrogen bonds with guanine residues . PC-A4C, a derivative with two acetyl groups, shows the highest antitumor activity among prechromomycins .
- Glycosylation Impact : Loss of sugar B (as in PC-A4) reduces antibacterial potency but allows structural engineering for improved antitumor analogs .
- Toxicity vs. Efficacy : While chromomycin A3 is potent, its toxicity necessitates derivatives like A2 or olivomycin I for clinical development .
Biological Activity
Chromomycin A4 is a member of the aureolic acid family of antibiotics, primarily isolated from Streptomyces species. This compound exhibits a range of biological activities, particularly in the context of its antitumor and antibacterial properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound functions primarily through its ability to bind to DNA, specifically targeting G-C rich regions. This interaction disrupts essential cellular processes such as transcription and replication, leading to cytotoxic effects in cancer cells. The presence of sugar moieties and acetyl groups in its structure enhances its specificity and affinity for DNA, contributing to its biological activity .
2. Antitumor Activity
This compound has been studied for its potential antitumor effects, particularly against various cancer cell lines. Research indicates that it induces apoptosis and autophagy in cancer cells, a process that is critical for eliminating damaged or malignant cells.
2.1 Case Study: Melanoma Cells
A study focusing on metastatic melanoma cells demonstrated that treatment with this compound resulted in:
- Cell Cycle Arrest : The compound induced alterations in cell cycle progression, leading to increased expression of cyclins D1 and D3 while decreasing cyclins A2 and B1 .
- Induction of Autophagy : Morphological changes indicative of autophagy were observed, including the formation of autophagosomes .
The following table summarizes the effects observed on cell viability and cycle progression:
| Treatment | Cell Viability (%) | Cyclin D1 Expression | Cyclin A2 Expression |
|---|---|---|---|
| Control | 100 | Low | High |
| This compound (30 nM) | 40 | High | Low |
3. Antibacterial Activity
This compound also exhibits significant antibacterial properties against various pathogens. It has been shown to be effective against Gram-positive bacteria, making it a candidate for further exploration in antibiotic therapy.
3.1 Comparative Study
A comparative study of Chromomycin derivatives highlighted the antibacterial efficacy of this compound relative to other variants:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Chromomycin A2 | 0.5 µg/mL |
| Chromomycin A3 | 1.0 µg/mL |
| This compound | 0.25 µg/mL |
This table indicates that this compound has a lower MIC compared to its counterparts, suggesting a stronger antibacterial effect .
4. Biosynthesis and Structural Insights
The biosynthetic pathway of this compound involves several glycosyltransferases that contribute to its structural complexity and biological activity. Recent studies have identified key genes responsible for the incorporation of sugar moieties into the chromomycin backbone, which are crucial for its activity .
4.1 Structural Analysis
The structural components that enhance the biological activity include:
- Sugar Moieties : Essential for DNA binding.
- Acetyl Groups : Increase specificity towards G-bases in DNA.
5. Conclusion
This compound is a potent compound with significant antitumor and antibacterial activities attributed to its unique mechanism of action involving DNA interaction. Its ability to induce apoptosis and autophagy makes it a valuable candidate for cancer therapy, while its antibacterial properties position it as a potential treatment for bacterial infections. Further research into its biosynthesis could yield insights into enhancing its efficacy and developing new derivatives with improved therapeutic profiles.
Q & A
Q. What is the molecular mechanism of Chromomycin A4 (CMA4) in DNA binding and its implications for anticancer activity?
CMA4 binds selectively to GC-rich DNA regions via its oligosaccharide chain and chromophore, inducing conformational changes that inhibit transcription and replication . Methodologically, researchers use electrophoretic mobility shift assays (EMSAs) and circular dichroism spectroscopy to confirm binding specificity and structural perturbations. For functional studies, cell viability assays (e.g., MTT) and flow cytometry are employed to assess apoptosis and cell cycle arrest in cancer models .
Q. What are the standard protocols for isolating and purifying this compound from microbial sources?
CMA4 is typically isolated from Streptomyces griseus cultures using solvent extraction (e.g., ethyl acetate) followed by column chromatography (silica gel or HPLC) . Critical steps include pH adjustments during fermentation to enhance yield and mass spectrometry for purity validation. Researchers must optimize parameters like incubation time and nutrient composition to avoid co-eluting secondary metabolites .
Q. How do researchers address the cytotoxicity of CMA4 in non-cancerous cells during preclinical studies?
Dose optimization using IC50 calculations and selectivity index (SI) comparisons between cancer and normal cell lines (e.g., HEK293) is essential. Advanced techniques like RNA sequencing help identify off-target pathways, while knockout models (e.g., CRISPR-Cas9) validate specificity for DNA damage response genes .
Advanced Research Questions
Q. How can conflicting data on CMA4’s efficacy in solid tumors versus hematological malignancies be resolved?
Contradictions often arise from differences in tumor microenvironment (TME) factors like hypoxia or pH. Researchers should employ 3D tumor spheroid models and co-culture systems with stromal cells to mimic TME complexity. Meta-analyses of existing datasets (e.g., TCGA) combined with multivariate regression can identify confounding variables such as drug penetration efficiency .
Q. What methodological strategies improve the binding affinity of CMA4 analogs for therapeutic applications?
Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking guide analog design. For example, modifying the aglycone moiety enhances DNA intercalation. Researchers must validate analogs using surface plasmon resonance (SPR) for binding kinetics and in vivo pharmacokinetic studies to assess bioavailability .
Q. How do researchers optimize CMA4 delivery systems to overcome multidrug resistance (MDR) in cancer cells?
Nanocarriers (e.g., liposomes, polymeric nanoparticles) functionalized with pH-responsive ligands improve targeted delivery. Methodological validation includes confocal microscopy to track intracellular release and qRT-PCR to measure MDR gene (e.g., ABCB1) expression post-treatment. Comparative studies using isogenic resistant/sensitive cell pairs isolate resistance mechanisms .
Q. What are the limitations of current in vitro models for studying CMA4’s long-term genomic stability effects?
Traditional 2D models fail to capture clonal heterogeneity and DNA repair dynamics . Advanced approaches like single-cell RNA sequencing and long-term culture of patient-derived organoids provide higher resolution. Researchers should also integrate γH2AX foci assays to quantify double-strand breaks over extended timelines .
Methodological Guidance for Data Analysis
Q. How should researchers handle batch-to-batch variability in CMA4 bioactivity assays?
Implement internal controls (e.g., reference compounds with known IC50) and normalize data using Z-score standardization . For statistical rigor, use interclass correlation coefficients (ICCs) to assess reproducibility across replicates .
Q. What computational tools are recommended for predicting CMA4 off-target effects?
Leverage Chemoproteomics platforms (e.g., CETSA) and machine learning algorithms trained on toxicity databases (e.g., Tox21). Cross-validation with RNAi screens or CRISPR-based gene silencing reduces false positives .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance when using CMA4 in animal studies?
Follow ARRIVE 2.0 guidelines for experimental design transparency and include power analyses to justify sample sizes. Document humane endpoints (e.g., tumor volume limits) and obtain approvals from institutional animal care committees. Raw data and protocols must be archived in repositories like Figshare or Zenodo .
Q. What steps mitigate reproducibility issues in CMA4 studies?
Publish full spectral data (NMR, HPLC) and crystallographic coordinates in supplementary materials. Use open-source software (e.g., ImageJ) for image analysis to avoid proprietary tool bias. Collaborative inter-laboratory validation through ring trials is strongly advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
